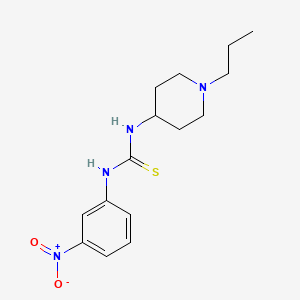![molecular formula C27H25N3O2S B4719681 N-2-adamantyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4719681.png)
N-2-adamantyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Overview
Description
N-2-adamantyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide, also known as APTO-253, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications.
Mechanism of Action
N-2-adamantyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide works by binding to the DNA-binding domain of c-Myc and preventing it from binding to its target genes. This leads to a decrease in the expression of c-Myc target genes, which are involved in cell proliferation, survival, and metabolism. N-2-adamantyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide also induces the expression of pro-apoptotic genes and inhibits the expression of anti-apoptotic genes, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
N-2-adamantyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide has been shown to have a variety of biochemical and physiological effects in cancer cells. It inhibits the growth and proliferation of cancer cells, induces apoptosis, and decreases the expression of c-Myc target genes. N-2-adamantyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide has also been shown to have anti-angiogenic effects, meaning it inhibits the formation of new blood vessels that are necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of N-2-adamantyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide is that it has been extensively studied in preclinical models and has shown promising results in inhibiting c-Myc and inducing apoptosis in cancer cells. However, one limitation is that it has not yet been studied in clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are many future directions for the study of N-2-adamantyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide. One direction is to further investigate its potential therapeutic applications in cancer treatment, including its safety and efficacy in clinical trials. Another direction is to explore its potential applications in other diseases, such as autoimmune disorders or infectious diseases. Additionally, further studies could be conducted to elucidate its mechanism of action and identify any potential side effects or drug interactions.
Scientific Research Applications
N-2-adamantyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has shown promising results in preclinical studies as a potent inhibitor of the transcription factor c-Myc, which is overexpressed in many different types of cancer. N-2-adamantyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-(2-adamantyl)-3-phenyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2S/c31-26(29-24-18-10-15-9-16(12-18)13-19(24)11-15)20-14-21(22-7-4-8-33-22)28-27-23(20)25(30-32-27)17-5-2-1-3-6-17/h1-8,14-16,18-19,24H,9-13H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGRQSFLYXBILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=NC5=C4C(=NO5)C6=CC=CC=C6)C7=CC=CS7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4719599.png)
![methyl 4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4719605.png)
![2-{[(3-{[(3-acetylphenyl)amino]carbonyl}-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4719618.png)
![5-[(3-methoxypropyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4719624.png)
![dimethyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4719630.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4719632.png)
![5-[5-methyl-4-(4-methylphenyl)-3-thienyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4719646.png)


![N-isopropyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B4719669.png)
![4-[4-(4-fluorophenyl)-1-piperazinyl]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4719673.png)
![N-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4719697.png)
![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4719723.png)